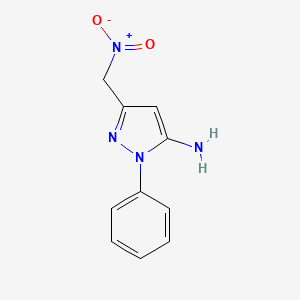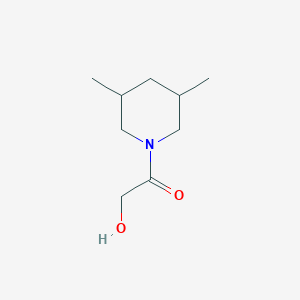
2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and an oxoethanol group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol typically involves the reaction of 3,5-dimethylpiperidine with an appropriate oxoethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethylpiperidin-1-yl)benzoic acid
- 2-(3,5-Dimethylpiperidin-1-yl)acetamide
- 2-{[2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-acetamidophenyl)acetamide
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol is unique due to its specific structural features, such as the presence of both a piperidine ring and an oxoethanol group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
82828-31-7 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-(3,5-dimethylpiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H17NO2/c1-7-3-8(2)5-10(4-7)9(12)6-11/h7-8,11H,3-6H2,1-2H3 |
Clé InChI |
GQJADERXSOIYFX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C(=O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
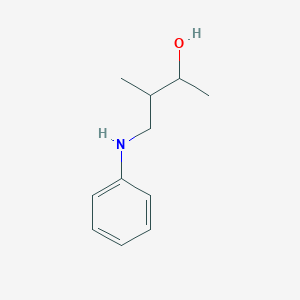


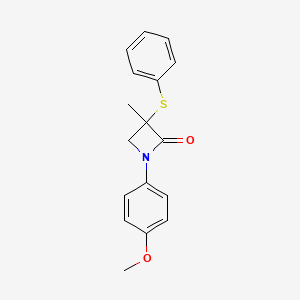
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

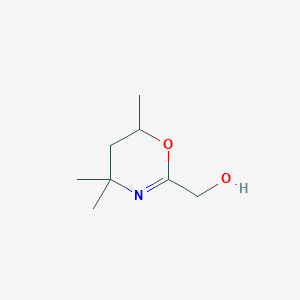
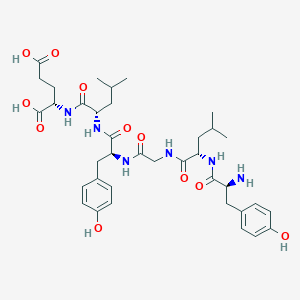
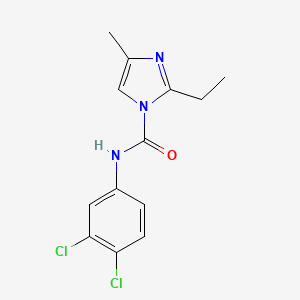

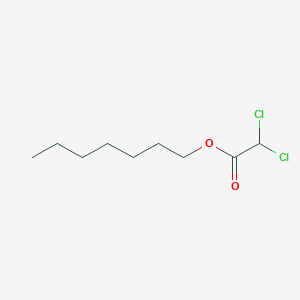
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
